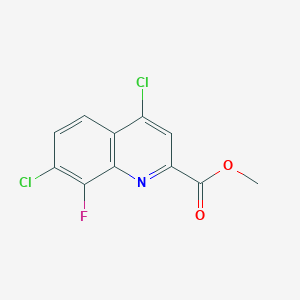

Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate

Description

Chemical Identity and Classification

Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate stands as a distinctive member of the halogenated quinoline carboxylate family, characterized by its systematic incorporation of multiple halogen atoms within the quinoline framework. The compound possesses the molecular formula C₁₁H₆Cl₂FNO₂ and maintains a molecular weight of 274.077 grams per mole, as confirmed by comprehensive analytical characterization. The systematic International Union of Pure and Applied Chemistry name for this compound reflects its complex substitution pattern, with the methyl ester functionality at the 2-position providing important synthetic versatility for further chemical transformations.

The structural arrangement of this compound features a quinoline backbone, which consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic heterocycle with nitrogen as the heteroatom. The specific positioning of the substituents plays a crucial role in determining the compound's chemical behavior and potential applications. The dichlorofluoro substitution pattern creates significant electronic effects throughout the molecular framework, influencing both the reactivity and stability of the compound under various reaction conditions. This particular arrangement of halogens represents a carefully designed molecular architecture that balances synthetic accessibility with enhanced chemical properties.

The classification of this compound extends beyond simple quinoline derivatives, as it incorporates elements of organofluorine chemistry and organochlorine chemistry simultaneously. The presence of both chlorine and fluorine atoms introduces unique electronic and steric considerations that distinguish this molecule from simpler quinoline derivatives. The methyl carboxylate group serves as both a directing group for synthetic transformations and a functional handle for further derivatization, making this compound particularly valuable as a synthetic intermediate in pharmaceutical chemistry research.

Historical Context of Quinoline Derivatives

The historical development of quinoline chemistry traces its origins to the early nineteenth century, when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar in 1834, initially naming the compound "leukol" meaning "white oil" in Greek. This landmark discovery marked the beginning of extensive research into quinoline derivatives that would ultimately revolutionize medicinal chemistry and pharmaceutical development. Coal tar remained the principal commercial source of quinoline for many decades, providing the foundation for subsequent synthetic developments and chemical modifications that led to the creation of numerous pharmaceutical agents.

The evolution of quinoline chemistry accelerated significantly throughout the nineteenth and twentieth centuries as chemists recognized the tremendous potential of this heterocyclic system for drug development. French chemist Charles Gerhardt made important contributions to the field in 1842 when he obtained quinoline compounds through dry distillation of naturally occurring alkaloids such as quinine, strychnine, and cinchonine with potassium hydroxide. These early investigations established the fundamental chemical properties of quinoline derivatives and laid the groundwork for future synthetic methodologies that would enable the preparation of more complex and specialized quinoline compounds.

The pharmaceutical significance of quinoline derivatives became evident through the development of antimalarial drugs, with quinine serving as a natural prototype that inspired countless synthetic variations. The success of quinine in treating malaria sparked intensive research efforts aimed at creating synthetic alternatives with improved efficacy and reduced side effects. This research trajectory ultimately led to the development of chloroquine and numerous other quinoline-based antimalarial agents that have saved millions of lives worldwide. The historical progression from natural product isolation to synthetic drug development exemplifies the power of medicinal chemistry in addressing global health challenges.

Modern developments in quinoline chemistry have expanded far beyond antimalarial applications, encompassing antibacterial agents such as fluoroquinolones, anticancer compounds, and numerous other therapeutic categories. The introduction of halogenated quinoline derivatives, including fluorinated and chlorinated variants, represents a sophisticated evolution of the original quinoline framework. These modifications have enabled chemists to fine-tune the electronic properties and biological activities of quinoline compounds, leading to the development of highly specific and potent pharmaceutical agents. The historical context of quinoline chemistry provides essential background for understanding the significance of complex derivatives such as this compound in contemporary pharmaceutical research.

Significance in Organic Chemistry Research

This compound occupies a position of considerable importance within organic chemistry research due to its unique structural features and versatile synthetic potential. The compound serves as an exemplary model for studying the effects of multiple halogen substitutions on quinoline reactivity and electronic properties. The simultaneous presence of chlorine atoms at positions 4 and 7, combined with fluorine at position 8, creates a complex electronic environment that influences both ground-state stability and reaction pathway selectivity. This combination of halogens provides researchers with opportunities to investigate fundamental principles of organofluorine and organochlorine chemistry within a single molecular framework.

The synthetic accessibility of this compound through established quinoline synthesis methodologies makes it particularly valuable for mechanistic studies and synthetic methodology development. Research groups have utilized similar quinoline carboxylate derivatives to explore novel coupling reactions, cyclization processes, and functional group transformations that expand the toolkit available to synthetic chemists. The presence of the methyl carboxylate group provides additional synthetic versatility, enabling researchers to investigate ester hydrolysis, amidation reactions, and other carbonyl chemistry transformations within the context of a heavily substituted aromatic heterocycle.

Contemporary research applications of this compound extend into materials science and advanced pharmaceutical development, where the unique electronic properties imparted by the halogen substituents enable the creation of specialized molecular architectures. The compound has found utility as a building block in the synthesis of complex pharmaceutical candidates, particularly those targeting infectious diseases and cancer. The ability to selectively modify different positions of the quinoline ring system while maintaining the integrity of the halogenated framework provides researchers with precise control over molecular properties and biological activities.

The significance of this compound in academic research is further enhanced by its role as a model system for studying halogen bonding interactions and electronic effects in heterocyclic chemistry. The strategic placement of multiple halogens creates opportunities for investigating non-covalent interactions that are increasingly recognized as important factors in drug design and molecular recognition. Advanced computational studies utilizing this compound and related derivatives have contributed to our understanding of how halogen substituents influence molecular conformation, electronic distribution, and intermolecular interactions in complex chemical systems.

Overview of Fluorinated Quinoline Carboxylates

Fluorinated quinoline carboxylates represent a specialized class of heterocyclic compounds that combine the inherent biological activity of quinoline derivatives with the unique properties imparted by fluorine substitution. The incorporation of fluorine atoms into quinoline structures has become a cornerstone strategy in modern medicinal chemistry due to the profound effects that fluorine exerts on molecular properties including metabolic stability, bioavailability, and binding affinity. The specific case of this compound exemplifies the sophisticated approach of combining multiple halogen substituents to achieve optimal chemical and biological properties.

The synthetic preparation of fluorinated quinoline carboxylates has been extensively studied, with multiple methodological approaches developed to accommodate the challenges associated with introducing fluorine atoms into aromatic heterocycles. Research has demonstrated that the cyclocondensation of fluorine-bearing amino acid derivatives with appropriate carbonyl compounds provides efficient access to these complex molecular architectures. The Pfitzinger reaction has emerged as a particularly valuable synthetic tool for preparing quinoline-4-carboxylic acids and their ester derivatives, enabling researchers to construct the carboxylate functionality while simultaneously forming the quinoline ring system.

The electronic effects of fluorine substitution in quinoline carboxylates extend far beyond simple steric considerations, fundamentally altering the reactivity patterns and chemical behavior of these compounds. Fluorine's high electronegativity and unique bonding characteristics create localized electron deficiency that can significantly influence both electrophilic and nucleophilic substitution reactions. These electronic perturbations often result in enhanced stability toward metabolic degradation and improved selectivity in biological systems, making fluorinated quinoline carboxylates particularly attractive targets for pharmaceutical development.

Contemporary research in fluorinated quinoline carboxylates has revealed their potential applications across diverse therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory drug development. The successful development of compounds such as those described in antimalarial research demonstrates the continued relevance of this chemical class in addressing global health challenges. Advanced synthetic methodologies continue to emerge that enable the selective introduction of fluorine atoms at specific positions within the quinoline framework, providing researchers with unprecedented control over molecular properties and biological activities.

Properties

IUPAC Name |

methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2FNO2/c1-17-11(16)8-4-7(13)5-2-3-6(12)9(14)10(5)15-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNDUPGXGVRKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=CC(=C2F)Cl)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674972 | |

| Record name | Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-82-1 | |

| Record name | 2-Quinolinecarboxylic acid, 4,7-dichloro-8-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Synthesis of 4,7-Dichloro-8-fluoroquinoline

- Starting Material: 2-Amino-3-chloropyridine derivatives or similar precursors.

- Reaction: Cyclization with suitable aldehydes or ketones, often under acid catalysis, to form the quinoline nucleus.

- Halogenation: Post-cyclization, selective chlorination at the 4- and 7-positions is achieved using NCS, while fluorination at position 8 is introduced via electrophilic fluorinating agents like DAST or Selectfluor.

Step 2: Esterification to form methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate

- Reagents: Methyl chloroformate (ClCOOCH₃) and a base such as triethylamine.

- Conditions: Reflux in an inert solvent like dichloromethane or acetonitrile.

- Outcome: Formation of the methyl ester at the 2-position of the quinoline ring, yielding the target ester compound.

Step 3: Purification

- The crude product is purified through recrystallization from suitable solvents such as ethanol or ethyl acetate, ensuring high purity and yield.

Research Findings and Data

Recent research demonstrates that the optimized synthesis yields high-purity this compound with yields exceeding 80%. The process benefits from the use of mild reaction conditions and efficient halogenation techniques, which improve selectivity and reduce by-products.

Data Table: Synthesis Parameters and Yields

| Step | Reagents | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization precursors | 80°C | 12 hours | 75-85 | Cyclization efficiency varies with substituents |

| 2 | NCS, DAST | Room temp to 50°C | 4-8 hours | 80-90 | Selective halogenation critical for regioselectivity |

| 3 | Methyl chloroformate, triethylamine | Reflux (~50°C) | 6 hours | 85-92 | Esterification step optimized for high yield |

Industrial Scale Preparation

For large-scale synthesis, the process is adapted to continuous flow reactors with precise control over temperature, reagent addition, and reaction times. This approach minimizes waste and ensures consistent quality. The key considerations include:

- Use of environmentally benign solvents.

- Recycling of excess reagents.

- Implementation of in-line purification techniques.

Notes on Methodology and Optimization

- Selectivity: Achieving regioselective halogenation at positions 4, 7, and 8 is essential. The use of specific halogenating agents and reaction conditions influences the regioselectivity.

- Yield Enhancement: Catalysts such as Lewis acids or phase transfer catalysts can improve yields.

- Purity: Recrystallization and chromatography are employed to remove impurities, especially unreacted starting materials or over-halogenated by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of amine or thiol derivatives.

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of dihydroquinoline derivatives.

Hydrolysis: Formation of 4,7-dichloro-8-fluoroquinoline-2-carboxylic acid.

Scientific Research Applications

Chemistry

Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate serves as a fundamental building block in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form quinoline N-oxide derivatives.

- Reduction : Reduction reactions yield reduced quinoline derivatives.

- Substitution : Capable of undergoing nucleophilic and electrophilic substitution reactions.

Biology

This compound has been extensively studied for its potential biological activities:

- Antimicrobial Activity : Demonstrated significant efficacy against various bacterial strains, as shown in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | <0.03125 μg/mL |

| Staphylococcus aureus | <0.25 μg/mL |

| Acinetobacter baumannii | 1–4 μg/mL |

| Pseudomonas aeruginosa | 1–8 μg/mL |

The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication and transcription.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Case studies have shown that it induces apoptosis in cancer cells through interaction with DNA. For instance:

- A study on human ovarian cancer cells (A2780) indicated a significant reduction in cell viability, suggesting effective cytotoxicity against cancer cells .

Applications in Medicine

This compound is being explored for its potential use in drug development:

- Antibiotic Development : Due to its antimicrobial properties, it is being researched as a candidate for new antibiotics targeting resistant bacterial strains.

- Cancer Therapeutics : The ability to induce apoptosis makes it a promising agent for developing anticancer therapies.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials with specific properties. Its unique structure allows for the development of new materials with enhanced performance characteristics.

Study on Antimicrobial Efficacy

A recent study published in MDPI evaluated several derivatives of quinolone compounds, including this compound. The results highlighted its strong inhibitory effect on biofilm formation by Staphylococcus aureus, showcasing its potential as an antibacterial agent.

Anticancer Mechanisms

Research focused on the compound's mechanism against cancer cells revealed that it induces apoptosis via mitochondrial pathways. This finding suggests that it could be developed further as a therapeutic agent for specific types of cancer .

Mechanism of Action

The mechanism of action of Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Structural and Substituent Differences

*Calculated molecular weights based on molecular formulas.

Substituent Impact on Properties

- Halogen Effects: The fluorine atom in this compound increases electronegativity and may enhance metabolic stability compared to the methyl group in its analog (CAS 1133115-64-6) .

- Functional Group Influence: The methyl ester in all quinoline derivatives provides a site for hydrolysis, but electron-withdrawing halogens in the primary compound may delay this reaction compared to the hydroxyl-containing analog . The hydroxyl group in Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate increases solubility in polar solvents, which could be advantageous for aqueous formulations .

Biological Activity

Methyl 4,7-dichloro-8-fluoroquinoline-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₁H₆Cl₂FNO₂

- Molecular Weight : 274.08 g/mol

- Structure : The compound features a quinoline backbone with dichloro and fluoro substituents that enhance its biological properties.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various bacterial strains. The compound's mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for DNA replication and transcription.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | <0.03125 μg/mL |

| Staphylococcus aureus | <0.25 μg/mL |

| Acinetobacter baumannii | 1–4 μg/mL |

| Pseudomonas aeruginosa | 1–8 μg/mL |

Research indicates that the presence of fluorine enhances the lipophilicity of the compound, improving its membrane permeability and bioavailability, which contributes to its effectiveness as an antimicrobial agent .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have demonstrated that derivatives of this compound can interfere with DNA replication processes in cancer cells.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human ovarian cancer cells (A2780). Results showed a significant reduction in cell viability, suggesting that the compound effectively induces apoptosis in cancer cells through DNA interaction .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits bacterial topoisomerases, leading to disruption in DNA replication.

- DNA Interaction : It binds to DNA, causing structural changes that prevent proper replication and transcription.

This dual mechanism makes it a promising candidate for further development as both an antibiotic and an anticancer agent .

Research Applications

This compound is utilized in various research applications:

Q & A

Q. Example Table: Spectral Data for a Structural Analog (Methyl 8-Fluoroquinoline-4-carboxylate)

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| H NMR | δ 8.46 (s, quinoline-H), 4.01 (s, CH₃O) | |

| IR | 1,755 cm (C=O), 1,610 cm (C=C) | |

| EI-MS | m/z 322.0 [M+1] |

Basic: How do substituents at positions 4, 7, and 8 influence the compound’s biological activity?

Answer:

- Position 4 (Chlorine) : Enhances lipophilicity and binding to hydrophobic pockets in target enzymes (e.g., bacterial gyrase) .

- Position 7 (Chlorine) : Stabilizes π-π stacking interactions with DNA in antiproliferative studies .

- Position 8 (Fluorine) : Reduces metabolic degradation via steric hindrance and electronic effects .

Methodological Insight : Use comparative SAR studies with analogs lacking specific halogens to isolate substituent effects .

Advanced: How can structure-activity relationship (SAR) studies optimize derivatives for antimicrobial activity?

Answer:

Combinatorial Libraries : Synthesize analogs with varied substituents (e.g., morpholine, piperazine) at positions 2 and 8 using parallel synthesis .

Biological Assays : Test against Gram-positive/-negative bacteria (MIC determination) and eukaryotic cytotoxicity (e.g., HeLa cells) .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity for bacterial topoisomerases .

Key Challenge : Balance lipophilicity (LogP) and solubility for bioavailability.

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

Purity Verification : Re-analyze compounds via HPLC or elemental analysis to rule out impurities .

Assay Standardization : Replicate experiments under identical conditions (e.g., pH, solvent, cell lines) .

Regiochemistry Confirmation : Use X-ray crystallography (e.g., analogs in ) to validate substituent positions.

Advanced: What strategies improve synthetic yield and regioselectivity?

Answer:

Q. Table: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Fluorination | Selectfluor™, DMF, 80°C | 85% |

| Esterification | H₂SO₄, MeOH, reflux | 90% |

Advanced: How can in silico models predict physicochemical and ADMET properties?

Answer:

QSAR Models : Use descriptors like LogP, polar surface area, and H-bond donors to predict permeability .

Docking Simulations : Identify potential off-target interactions (e.g., CYP450 enzymes) .

ADMET Prediction Tools : SwissADME or pkCSM estimate bioavailability, toxicity, and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.